molecular formula C16H27N3 B15058930 N-Isobutyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine

N-Isobutyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B15058930
M. Wt: 261.41 g/mol
InChI Key: RQCYYUSWBMBGSB-UHFFFAOYSA-N
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Description

N-Isobutyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly for the development of novel therapeutic agents. This molecule features a pyridine core substituted with an isobutylamine group and a 1-propylpyrrolidine moiety, a structural motif found in compounds that are investigated for their potential to interact with various biological targets . The integration of a pyrrolidine ring linked to a pyridine system is a common pharmacophore in drug discovery, often associated with bioactivity . Compounds with similar structural frameworks, such as those combining piperidine or pyrrolidine rings with pyridine, are frequently explored as inhibitors for enzymes like kinases . The presence of the isobutyl group may influence the compound's pharmacokinetic properties, including its lipophilicity and metabolic stability. As such, this amine is a valuable scaffold for researchers working in hit-to-lead optimization and the synthesis of more complex molecules for biological screening. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H27N3

Molecular Weight

261.41 g/mol

IUPAC Name

N-(2-methylpropyl)-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine

InChI

InChI=1S/C16H27N3/c1-4-10-19-11-6-8-15(19)14-7-5-9-17-16(14)18-12-13(2)3/h5,7,9,13,15H,4,6,8,10-12H2,1-3H3,(H,17,18)

InChI Key

RQCYYUSWBMBGSB-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC1C2=C(N=CC=C2)NCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminopyridine with a suitable alkylating agent to form the pyridine ring, followed by the cyclization to form the pyrrolidine ring . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of N-Isobutyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-Isobutyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-Isobutyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Isobutyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The following compounds share structural similarities with N-Isobutyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine, differing primarily in substituents or ring systems:

N-Phenyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine
  • Key Difference : Replaces the isobutyl group with a phenyl ring.
  • However, the absence of the isobutyl chain may reduce steric bulk, altering binding affinity .
5-(4-Isobutylpiperazin-1-yl)pyridin-2-amine
  • Key Difference : Substitutes the pyrrolidine ring with a piperazine moiety.
  • Implications : Piperazine’s larger ring size and additional nitrogen atom could improve solubility or modulate receptor selectivity compared to pyrrolidine-containing analogs .
6-[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]-N-(pyridin-2-yl)pyridin-3-amine
  • Key Difference : Features a stereochemically defined (2R)-pyrrolidine substituent and a pyridin-2-yl group.
  • Implications : The (2R) configuration may influence chiral recognition in biological systems, highlighting the importance of stereochemistry in drug design .

Biological Activity

N-Isobutyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine (CAS No. 1354019-70-7) is a novel compound with significant biological activity, particularly in the field of medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of C16H27N3C_{16}H_{27}N_{3} and a molecular weight of approximately 261.41 g/mol. The compound features a pyridine ring substituted with a pyrrolidine moiety, which contributes to its unique biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Studies indicate that this compound acts as an agonist or antagonist at specific receptor sites, modulating neurotransmission and potentially influencing neurological disorders. The binding affinity and selectivity of this compound for different receptors are crucial for its therapeutic efficacy.

Neurotransmitter Receptor Interaction

Research has shown that this compound interacts with several key neurotransmitter systems:

Receptor Type Activity Reference
Dopamine ReceptorsAgonist
Serotonin ReceptorsAntagonist
Norepinephrine ReceptorsModulator

These interactions suggest potential applications in treating conditions such as depression, anxiety, and other mood disorders.

Case Studies and Research Findings

Numerous studies have evaluated the biological effects of this compound:

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including the formation of the pyridine ring followed by the introduction of the isobutyl and pyrrolidine groups. Optimization of these synthetic routes is essential for scalability in pharmaceutical applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-Isobutyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine and its analogs?

  • Methodology : Use condensation reactions between substituted pyridin-2-amines and aldehydes/ketones, followed by reductive amination or nucleophilic substitution to introduce the isobutyl and pyrrolidine moieties. Characterize intermediates via 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry to confirm regioselectivity and purity. Optimize reaction conditions (e.g., solvent, catalyst) to improve yields, as demonstrated in pyridin-2-amine derivative syntheses .

Q. How can structural characterization of this compound be validated experimentally?

  • Methodology : Employ single-crystal X-ray diffraction (SC-XRD) to resolve the 3D molecular geometry, bond angles, and torsional conformations. Use SHELX software for refinement . Complement crystallographic data with spectroscopic techniques (e.g., FT-IR for functional groups, 1H^1H-NMR for proton environments, and HRMS for molecular weight confirmation) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology : Screen for kinase inhibition (e.g., TrkA or p38 MAPK) using in vitro kinase assays with ATP-competitive binding protocols. Dissolve the compound in DMSO (10 mM stock) and test dose-dependent inhibition (0.1–10 µM) against recombinant kinases. Validate activity with positive controls (e.g., LY2228820 for p38 MAPK) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

  • Methodology : Perform density-functional theory (DFT) calculations (e.g., B3LYP hybrid functional) to optimize the compound’s geometry and electrostatic potential surfaces. Dock the minimized structure into kinase active sites (e.g., TrkA) using molecular docking software (AutoDock Vina). Validate predictions with molecular dynamics simulations (100 ns trajectories) to assess binding stability .

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?

  • Methodology : Re-evaluate QSAR parameters (e.g., log P, polar surface area) to identify mismatches between predicted and observed activity. Adjust DFT exchange-correlation functionals (e.g., include exact-exchange terms) to improve accuracy in charge distribution modeling. Cross-validate with experimental binding assays using site-directed mutagenesis of kinase residues .

Q. How can crystallographic data inform SAR (Structure-Activity Relationship) studies?

  • Methodology : Analyze SC-XRD data to identify critical interactions (e.g., hydrogen bonds with kinase hinge regions, hydrophobic packing with pyrrolidine substituents). Compare with analogs (e.g., 3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine) to map steric and electronic tolerances. Use SHELXL refinement to detect conformational flexibility in the isobutyl chain .

Q. What experimental design optimizes QSAR models for antibacterial or kinase inhibition?

  • Methodology : Curate a library of pyridin-2-amine derivatives with measured IC50_{50} or MIC values. Calculate descriptors (e.g., log P, molar refractivity, HOMO-LUMO gaps) using MOE software. Perform multivariate regression to derive QSAR equations, prioritizing terms with high correlation coefficients (r2^2 > 0.8). Validate models via leave-one-out cross-validation .

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